molecular formula C12H10ClFN2O B2902892 7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1370598-83-6

7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

Cat. No. B2902892
CAS RN: 1370598-83-6
M. Wt: 252.67
InChI Key: LAWUFRFHSUNFDI-UHFFFAOYSA-N
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Description

7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one, also known as 7-CF-THBN, is a novel compound with potential therapeutic applications in the field of medicinal chemistry. It is a heterocyclic compound that has a unique structure with a fluorine atom and a chlorine atom bonded to the same carbon atom. 7-CF-THBN has been studied extensively in recent years due to its wide range of biological activities and its potential for use in the development of drugs for the treatment of various diseases.

Scientific Research Applications

7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one has been studied extensively in recent years due to its wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral and anti-cancer activities. It has been found to have potential therapeutic applications in the field of medicinal chemistry and has been studied for its potential use in the treatment of various diseases, including cancer, HIV/AIDS, malaria, tuberculosis, and other infectious diseases.

Mechanism of Action

The mechanism of action of 7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is not yet fully understood. However, it is believed that the compound acts by binding to specific proteins in the body and inhibiting their activity, thereby preventing the progression of disease.
Biochemical and Physiological Effects
7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various types of cancer cells and has anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral activities. In vivo studies have shown that it can reduce inflammation and has anti-tumor effects.

Advantages and Limitations for Lab Experiments

7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one has several advantages for laboratory experiments, including its relatively low cost and its high solubility in aqueous solutions. However, it also has several limitations, including its short shelf life and its instability in the presence of light and oxygen.

Future Directions

Future research on 7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one could focus on further elucidating its mechanism of action and exploring its potential for use in the treatment of various diseases. Additionally, further studies could be conducted to investigate its pharmacokinetics and pharmacodynamics, as well as its potential for use in drug delivery systems. Finally, further research could be conducted to explore its potential for use in combination with other drugs and to investigate its potential for use in the development of novel drugs.

Synthesis Methods

7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one can be synthesized using a number of different methods, including a three-step synthesis involving the reaction of 6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridine-10(2H)-one (6-F-THBN) with chloroacetyl chloride, followed by the reaction of the product with sodium hydroxide and finally the reaction of the product with sodium borohydride.

properties

IUPAC Name

7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O/c13-8-2-1-6-11(10(8)14)16-9-3-4-15-5-7(9)12(6)17/h1-2,15H,3-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWUFRFHSUNFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C(C2=O)C=CC(=C3F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

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